molecular formula C8H8BF3O4 B1393476 (5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid CAS No. 1079402-25-7

(5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid

Cat. No. B1393476
M. Wt: 235.95 g/mol
InChI Key: KVMOUEZUHVCQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid” is a derivative of Phenylboronic Acid, a compound used in the organic synthesis of various pharmaceutical goods . It is a precursor commonly used in the synthesis of biologically active compounds .


Synthesis Analysis

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The introduction of the formyl group into position “2” of the boronic acids causes a significant increase of acidity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: F3CO (C6H4)B (OH)2 . The molecular weight is 205.93 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The introduction of the formyl group into position “2” of the boronic acids causes a significant increase of acidity .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include “(5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Life Science-Oriented Research

    • Summary of Application : The trifluoromethoxy group is finding increased utility as a substituent in bioactives .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this application were not detailed in the source .
  • Antibacterial Activity

    • Summary of Application : (Trifluoromethoxy)Phenylboronic acids, which may include “(5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid”, have been studied for their antibacterial activity .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The antibacterial potency of studied boronic acids in vitro were evaluated against Escherichia coli and Bacillus cereus .
  • Antimicrobial Activity

    • Summary of Application : 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized for its antimicrobial activity .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
  • Agrochemical Research

    • Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives, which may include “(5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid”, are important ingredients for the development of agrochemical compounds .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
  • Pharmaceutical Chemistry

    • Summary of Application : The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this application were not detailed in the source .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Combustible Solids under the Storage Class Code 11 .

properties

IUPAC Name

[5-methoxy-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O4/c1-15-5-2-3-7(16-8(10,11)12)6(4-5)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMOUEZUHVCQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675113
Record name [5-Methoxy-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid

CAS RN

1079402-25-7
Record name [5-Methoxy-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-Bromo-4-methoxy-1-trifluoromethoxy-benzene (Preparation 59, 19.0 g, 73.9 mmol) in anhydrous tetrahydrofuran (400 ml) was added n-butyl lithium (2.5M solution in hexanes, 44.2 ml, 110.9 mmol) while maintaining the temperature below −70° C. under an atmosphere of nitrogen. The resulting solution was stirred at −70° C. for 1 hour. Tri-isopropyl borate (20.9 g, 110.9 mmol) was added and the mixture stirred at −70° C. for an additional 2 hours. The reaction mixture was quenched with saturated ammonium chloride aqueous solution (400 ml). The resulting mixture was acidified to pH˜5 by addition of hydrochloric acid (1N aqueous solution). The layers were separated and the organic layer was washed with water (200 ml) then dried over anhydrous MgSO4 (s), filtered and evaporated in vacuo. Residue was purified by recrystallization from ethyl acetate:petroleum ether (2 ml:50 ml) to afford the title compound as a white solid (7.5 g, 43%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
44.2 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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